molecular formula C12H8F2OS B1601620 Bis(4-fluorophenyl) sulfoxide CAS No. 395-25-5

Bis(4-fluorophenyl) sulfoxide

Cat. No.: B1601620
CAS No.: 395-25-5
M. Wt: 238.25 g/mol
InChI Key: GVYKABJIEOOUOX-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl) sulfoxide: is an organic compound with the molecular formula C₁₂H₈F₂OS. It is a white crystalline solid with a characteristic aromatic odor. This compound is primarily used in organic synthesis as a catalyst and a ligand for transition metals. It also finds applications in the production of fluorescent materials and optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl) sulfoxide can be synthesized through the oxidation of 4-fluorophenyl sulfide using various oxidizing agents. One common method involves the use of urea-hydrogen peroxide adduct (UHP) and cyanuric chloride in acetonitrile at room temperature . The reaction typically proceeds as follows: [ \text{4-Fluorophenyl sulfide} + \text{UHP} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves the use of transition metal catalysts to facilitate the oxidation process. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-fluorophenyl) sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of the sulfoxide can yield the original sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

Scientific Research Applications

Bis(4-fluorophenyl) sulfoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(4-fluorophenyl) sulfoxide exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

    Bis(4-fluorophenyl) sulfone: Similar structure but with a sulfone group instead of a sulfoxide.

    Bis(4-chlorophenyl) sulfoxide: Similar structure with chlorine substituents instead of fluorine.

    Bis(4-hydroxyphenyl) sulfoxide: Similar structure with hydroxyl groups instead of fluorine.

Uniqueness: Bis(4-fluorophenyl) sulfoxide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and as a ligand in coordination chemistry .

Properties

IUPAC Name

1-fluoro-4-(4-fluorophenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYKABJIEOOUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514095
Record name 1,1'-Sulfinylbis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-25-5
Record name 1,1'-Sulfinylbis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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